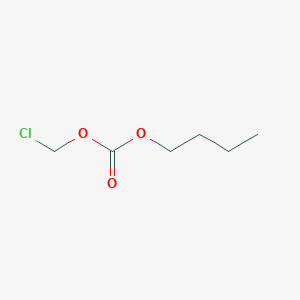

Butyl chloromethyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl chloromethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUCWFHXWNITCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570557 | |

| Record name | Butyl chloromethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58304-98-6 | |

| Record name | Butyl chloromethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butyl chloromethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Reaction Mechanism and Synthesis of Butyl Chloromethyl Carbonate

This guide provides an in-depth exploration of the formation of butyl chloromethyl carbonate, a bifunctional reagent of increasing importance in the fields of organic synthesis and pharmaceutical development. As a key building block, its unique structure, featuring both a butyl carbonate moiety and a reactive chloromethyl group, allows for the strategic modification of complex molecules, particularly in the synthesis of prodrugs to enhance their pharmacokinetic profiles.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural outlines to delve into the causality behind the reaction mechanisms, offering field-proven insights into optimizing synthetic routes and ensuring the integrity of the final product.

The Strategic Importance of this compound

Alkyl chloromethyl carbonates are versatile reagents primarily used to introduce an alkoxycarbonyloxymethyl group onto a nucleophilic substrate. This functionality is a cornerstone of prodrug design, where it can mask polar groups, such as phosphates or carboxylic acids, to improve membrane permeability and oral bioavailability. While analogues like chloromethyl isopropyl carbonate are well-documented for their role in synthesizing antiviral drugs like Tenofovir Disoproxil Fumarate, the butyl variant offers a different lipophilic profile that can be advantageous for specific therapeutic agents.[1][2] Understanding its formation is therefore critical for chemists seeking to fine-tune the properties of developmental drug candidates.

Core Reaction Mechanisms: A Causal Analysis

The synthesis of this compound can be approached through several pathways. Here, we dissect the two most practical and reliable mechanisms, focusing on the chemical principles that govern reagent choice and reaction conditions.

Mechanism A: Nucleophilic Acyl Substitution of Chloromethyl Chloroformate

This is arguably the most direct and frequently employed laboratory-scale method. It relies on the classic reaction between an alcohol (n-butanol) and an acyl chloride (chloromethyl chloroformate).

The Underlying Chemistry: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of n-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloromethyl chloroformate. The carbonyl double bond transiently breaks, forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

The Critical Role of the Base: The reaction cogenerates hydrochloric acid (HCl). Left un-neutralized, this acid can lead to undesirable side reactions, including the potential for acid-catalyzed degradation of the product. Therefore, the inclusion of a non-nucleophilic base is essential. Pyridine is an excellent choice for this role; it is a strong enough base to effectively scavenge the HCl, forming pyridinium hydrochloride, but is a poor enough nucleophile that it does not compete with n-butanol in attacking the chloromethyl chloroformate.[3] The reaction is typically initiated at a reduced temperature (0°C) to control the initial exothermic release of heat and then allowed to warm to ensure completion.[3]

Caption: Reaction Mechanism A: Nucleophilic Acyl Substitution.

Mechanism B: Phosgene-Equivalent Approach using Triphosgene

The Underlying Chemistry: This process involves the reaction of n-butanol with triphosgene. The reaction is not a direct displacement on the triphosgene molecule itself. Instead, it is catalyzed by a tertiary amine (e.g., triethylamine) or pyridine, which initiates the decomposition of triphosgene to release highly reactive phosgene in situ.[5]

The generated phosgene then reacts with n-butanol in a two-step process:

-

Formation of Butyl Chloroformate: The first equivalent of n-butanol attacks the phosgene molecule to form butyl chloroformate, releasing HCl.

-

Formation of Dibutyl Carbonate (Side Reaction): If a second equivalent of n-butanol reacts with the newly formed butyl chloroformate, the byproduct dibutyl carbonate is formed.

To favor the formation of the desired chloroformate, the stoichiometry and reaction conditions must be carefully controlled, typically by the slow addition of the alcohol to the triphosgene solution.[6] Once the butyl chloroformate is formed, a subsequent reaction with a formaldehyde source would be required to install the chloromethyl group, making this a multi-step process for the final target molecule and generally less efficient than Mechanism A for direct synthesis.

A more direct, albeit complex, approach would be to generate chloromethyl chloroformate in situ from triphosgene and chloromethanol precursors. However, the instability of chloromethanol makes this route challenging. Therefore, the most practical triphosgene-based synthesis first prepares butyl chloroformate, which is then used in a subsequent step.

Caption: Reaction Mechanism B: Triphosgene Decomposition Pathway.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, incorporating in-process checks and final characterization to ensure the synthesis of high-purity this compound.

Protocol 1: Synthesis via Chloromethyl Chloroformate

This protocol is optimized for laboratory scale and prioritizes yield and purity.

Materials & Equipment:

-

n-Butanol (anhydrous)

-

Chloromethyl chloroformate

-

Pyridine (anhydrous)

-

Diethyl ether or Dichloromethane (anhydrous)

-

1% Citric Acid solution

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate

-

Three-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

-

Standard glassware for aqueous workup

Experimental Workflow:

Caption: Experimental Workflow for Synthesis Protocol 1.

Step-by-Step Procedure:

-

Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve n-butanol (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M solution).

-

Cooling: Cool the solution to 0°C using an ice bath with constant stirring.

-

Reagent Addition: Slowly add pyridine (1.0 eq) to the cooled solution. Subsequently, add chloromethyl chloroformate (1.0 eq) dropwise via a dropping funnel over 30-45 minutes. The causal logic here is to maintain a low temperature to manage the reaction's exothermicity and prevent side reactions.

-

Reaction: Stir the mixture at 0°C for one hour after the addition is complete, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight to ensure complete conversion.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel and dilute with water.

-

Wash the organic layer sequentially with 1% citric acid solution (to remove residual pyridine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with saturated brine (to aid in phase separation).[3]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The crude product is a colorless to pale yellow liquid. If necessary, further purification can be achieved by vacuum distillation. The purity and identity of the final product must be confirmed by Gas Chromatography (GC), ¹H NMR, and ¹³C NMR spectroscopy.[2]

Data Summary and Comparison

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58304-98-6 | |

| Molecular Formula | C₆H₁₁ClO₃ | |

| Molecular Weight | 166.60 g/mol | Inferred |

| IUPAC Name | This compound | |

| Appearance | Colorless to pale yellow liquid | Inferred |

| Hazard Statements | H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage) |

Table 2: Comparison of Synthetic Routes

| Parameter | Mechanism A (Direct Substitution) | Mechanism B (via Triphosgene) |

| Primary Reactants | n-Butanol, Chloromethyl Chloroformate | n-Butanol, Triphosgene |

| Key Reagents | Pyridine or other non-nucleophilic base | Catalytic tertiary amine |

| Number of Steps | One | Multiple (for the target molecule) |

| Handling Safety | Requires handling of lachrymatory acyl chloride | Uses solid phosgene equivalent, but generates phosgene in situ |

| Scalability | Excellent for lab and pilot scale | Often preferred for large industrial scale |

| Primary Advantage | High efficiency, directness | Avoids handling bulk phosgene or chloromethyl chloroformate |

| Primary Disadvantage | Availability of chloromethyl chloroformate | Lower atom economy, potential for side products (e.g., dibutyl carbonate) |

Conclusion and Future Outlook

The synthesis of this compound is most effectively and directly achieved through the nucleophilic acyl substitution of chloromethyl chloroformate with n-butanol. This method provides a high degree of control and leads to excellent yields of high-purity product when executed with careful attention to reaction conditions and purification. The alternative use of triphosgene, while viable, is mechanistically more complex for the direct synthesis of the target molecule and is better suited for the initial production of the butyl chloroformate intermediate.

For professionals in drug development, a robust understanding of these synthetic mechanisms is not merely academic; it is foundational to the successful creation and optimization of prodrugs. The ability to reliably synthesize reagents like this compound is a critical enabler for advancing new chemical entities through the development pipeline.

References

- CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate.

- CN103965044A - Preparation method of chloromethyl isopropyl carbonate.

-

Organic Syntheses Procedure - α-Halo Ethers by an Exchange Reaction. Organic Syntheses. [Link]

-

PubChem - Butyl chloroformate. National Center for Biotechnology Information. [Link]

-

PubChem - Chloromethyl methyl carbonate. National Center for Biotechnology Information. [Link]

-

PubMed Central - Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

-

ResearchGate - Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions. ResearchGate. [Link]

-

PubMed - Conversion of bis(trichloromethyl) carbonate to phosgene and reactivity of triphosgene, diphosgene, and phosgene with methanol. National Center for Biotechnology Information. [Link]

- US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate.

-

ResearchGate - Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol. ResearchGate. [Link]

- Google Patents - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds.

- US6919471B2 - Process for preparing alkyl/aryl chloroformates.

-

Wikipedia - Triphosgene. Wikipedia. [Link]

Sources

- 1. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ChloroMethyl Methyl Carbonate synthesis - chemicalbook [chemicalbook.com]

- 4. Triphosgene - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

Butyl Chloromethyl Carbonate: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of butyl chloromethyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this versatile reagent. Particular emphasis is placed on its role as a synthetic intermediate and its relevance in the construction of complex molecular architectures. The guide also includes detailed experimental considerations and safety protocols to ensure its effective and safe utilization in the laboratory.

Introduction

This compound (BCC), with the chemical formula C₆H₁₁ClO₃, is a bifunctional organic molecule that merges the reactivity of a chloromethyl group with the properties of a carbonate ester. This unique combination makes it a valuable, albeit specialized, reagent in modern organic synthesis. The chloromethyl moiety serves as a potent electrophile, enabling the introduction of a butoxycarbonylmethyl group onto various nucleophiles. This functionality is of particular interest in the development of prodrugs, where labile linkages are often required to release an active pharmaceutical ingredient (API) in vivo. Furthermore, the carbonate structure itself can be a key component in various molecular scaffolds or act as a protecting group. This guide aims to consolidate the available information on this compound and its analogs to provide a practical resource for its application in research and development.

Physicochemical and Spectroscopic Properties

Physical Properties

The physical properties of this compound are summarized in the table below. It is expected to be a liquid at room temperature, with a boiling point and density influenced by its butyl chain and the presence of the electronegative chlorine atom.

| Property | Value | Source |

| CAS Number | 58304-98-6 | |

| Molecular Formula | C₆H₁₁ClO₃ | [1] |

| Molecular Weight | 166.60 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | Estimated: 160-180 °C at 760 mmHg | Inferred from related compounds[2][3] |

| Density | Estimated: 1.1 - 1.2 g/cm³ | Inferred from related compounds[2][3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate). Reacts with water. | Inferred from chemical properties[3] |

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques. The expected spectral data are outlined below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the butyl group and the chloromethyl group. The methylene protons of the chloromethyl group (-O-CH₂-Cl) are expected to appear as a sharp singlet in the range of δ 5.5-6.0 ppm due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The protons of the butyl group will present as a triplet for the terminal methyl group (δ ~0.9 ppm), a sextet for the adjacent methylene group (δ ~1.4 ppm), a quintet for the next methylene group (δ ~1.7 ppm), and a triplet for the methylene group attached to the carbonate oxygen (δ ~4.2 ppm)[4][5].

-

¹³C NMR: The carbon NMR spectrum will display six unique signals. The carbonyl carbon of the carbonate is expected to be the most downfield signal, typically in the range of δ 150-160 ppm. The chloromethyl carbon (-O-C H₂-Cl) will likely appear around δ 80-90 ppm. The carbons of the butyl group will have characteristic shifts, with the carbon attached to the oxygen appearing around δ 70 ppm[6][7].

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the carbonate group, expected in the region of 1750-1780 cm⁻¹. Other key absorbances include C-O stretching vibrations between 1000 and 1300 cm⁻¹ and the C-Cl stretch, which is typically found in the fingerprint region between 600 and 800 cm⁻¹[8].

2.2.3. Mass Spectrometry (MS)

Upon electron ionization, the molecular ion peak (M⁺) for this compound may be observed at m/z 166 and 168 with an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would involve the loss of the butyl group, the chloromethyl group, and carbon dioxide[9][10].

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound involves the reaction of n-butanol with chloromethyl chloroformate. This method is analogous to the preparation of similar carbonate esters.

Reaction Scheme

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-butanol (1.0 eq.) and a suitable non-nucleophilic base such as pyridine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagent: Add chloromethyl chloroformate (1.05 eq.), dissolved in anhydrous dichloromethane, dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Causality in Protocol Design: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the butanol for the electrophilic chloroformate. The reaction is performed at low temperature to control the exothermicity and minimize side reactions. The aqueous workup is designed to remove the base and any water-soluble byproducts.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two electrophilic centers: the carbonyl carbon of the carbonate and the carbon of the chloromethyl group.

Nucleophilic Acyl Substitution

The carbonate carbonyl carbon is susceptible to attack by strong nucleophiles, although it is generally less reactive than an acyl chloride. This pathway is less common under typical conditions where the chloromethyl group's reactivity dominates.

Nucleophilic Substitution at the Chloromethyl Group

This is the primary mode of reactivity for this compound. The chloromethyl group is an excellent electrophile and will readily undergo Sₙ2 reactions with a wide range of nucleophiles.

This reactivity is the cornerstone of its utility in drug development, particularly for creating prodrugs. For instance, a carboxylic acid group on a drug molecule can be masked as an acyloxymethyl ester. This ester is generally more lipophilic, enhancing cell membrane permeability. In vivo, cellular esterases can cleave the ester bond, releasing the active drug.

Stability and Storage

This compound is expected to be moisture-sensitive. It will hydrolyze in the presence of water to produce butanol, formaldehyde, CO₂, and HCl. Therefore, it should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.

Applications in Drug Development

The primary application of this compound in a pharmaceutical context is as a linker to form prodrugs. The butoxycarbonylmethyl group can be attached to various functional groups within a drug molecule, such as alcohols, phenols, carboxylic acids, and amines.

Prodrug Strategy Workflow

This strategy can improve the pharmacokinetic profile of a drug by:

-

Increasing Lipophilicity: Enhancing absorption and membrane transport.

-

Improving Solubility: The carbonate ester can sometimes improve aqueous solubility depending on the parent molecule.

-

Masking Taste: Unpleasant tastes of certain APIs can be masked.

-

Controlled Release: The rate of hydrolysis can be tuned to control the release of the active drug.

Safety and Handling

This compound should be handled with caution in a well-ventilated fume hood. As a reactive alkylating agent and a potential lachrymator, appropriate personal protective equipment (PPE) is mandatory.

Hazard Identification

Based on analogous compounds, this compound is expected to be:

-

Flammable: A combustible liquid.

-

Harmful if Inhaled or Swallowed: May cause respiratory irritation[11].

Recommended Handling Procedures

-

Engineering Controls: Use in a certified chemical fume hood.

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Spill and Waste Disposal: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste. Neutralize residues with a solution of sodium carbonate.

Conclusion

This compound is a valuable synthetic tool with significant potential in organic synthesis and drug discovery. Its dual reactivity allows for the strategic modification of complex molecules to enhance their physicochemical and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful and safe implementation in the laboratory.

References

-

Organic Syntheses. (n.d.). Methanol, chloromethyl ether from. Organic Syntheses. Retrieved from [Link]

- Google Patents. (2014). CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate.

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

-

PubChem. (n.d.). Chloromethyl methyl carbonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. Retrieved from [Link]

-

Chemsrc. (2025). Chloromethyl isopropyl carbonate | CAS#:35180-01-9. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 1-chlorobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). Carbon Environments in the C-13 NMR spectrum of 1-Chlorobutane. Retrieved from [Link]

-

SIELC Technologies. (2018). Butyl bis(chloromethyl)carbamate. Retrieved from [Link]

-

ResearchGate. (2025). Infrared spectrum and structure of poly[3,3‐bis(chloromethyl)oxacyclobutane]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-2-methylpropane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H11ClO3). Retrieved from [Link]

-

PubChem. (n.d.). Butyl chloroformate. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl chloromethyl carbonate (C6H11ClO3). Retrieved from [Link]

-

NIST WebBook. (n.d.). Butachlor. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H11ClO3) [pubchemlite.lcsb.uni.lu]

- 2. Chloromethyl isopropyl carbonate | CAS#:35180-01-9 | Chemsrc [chemsrc.com]

- 3. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butyl chloroformate(592-34-7) 1H NMR spectrum [chemicalbook.com]

- 5. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Butyl 2-chloroacetate(590-02-3) 1H NMR spectrum [chemicalbook.com]

- 10. Butyl chloroformate(592-34-7) MS spectrum [chemicalbook.com]

- 11. Chloromethyl methyl carbonate | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

An In-depth Technical Guide to Butyl Chloromethyl Carbonate

Introduction: Unveiling a Versatile Bifunctional Reagent

Butyl chloromethyl carbonate (CAS No. 58304-98-6) is a reactive organic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis.[1][2] Its utility is anchored in its bifunctional nature, featuring a reactive chloromethyl group susceptible to nucleophilic substitution and a butyl carbonate moiety. This unique structure positions it as a valuable reagent for introducing a butoxycarbonyloxymethyl group onto various substrates, a common strategy in the design of prodrugs to enhance the pharmacokinetic properties of parent drug molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in pharmaceutical research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical reagent is paramount for scientific rigor. The nomenclature and key identifiers for this compound are summarized below.

-

Molecular Formula : C₆H₁₁ClO₃[2]

-

Synonyms :

-

Butyl (chloromethyl) carbonate[4]

-

Carbonic acid, butyl chloromethyl ester

-

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is essential for its effective use in experimental design. The table below summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Weight | 166.60 g/mol | [2][3] |

| Monoisotopic Mass | 166.03967 Da | [4] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| XlogP (Predicted) | 2.5 | [4] |

| Storage Temperature | 4°C | [3] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a general and reliable method can be extrapolated from procedures for analogous compounds, such as the synthesis of other chloromethyl carbonates.[7][8] The most common approach involves the reaction of an alcohol with chloromethyl chloroformate in the presence of a base.

Proposed Synthetic Pathway

The synthesis proceeds via the nucleophilic acyl substitution of chloromethyl chloroformate with n-butanol. A tertiary amine base, such as pyridine, is typically used to neutralize the hydrogen chloride byproduct.

General Experimental Protocol

This protocol is a representative procedure based on established methods for similar compounds and should be optimized for specific laboratory conditions.[7]

-

To a stirred solution of chloromethyl chloroformate (1.0 eq) in a suitable anhydrous solvent (e.g., hexane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of pyridine (1.1 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0°C.

-

Following the addition of pyridine, add n-butanol (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1% HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography or vacuum distillation to obtain pure this compound.

Applications in Drug Development: The Prodrug Strategy

The primary application of chloromethyl carbonates in pharmaceutical sciences is in the formation of prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or undesirable taste.

The chloromethyl carbonate group acts as a labile linker that can be attached to a nucleophilic functional group (e.g., a carboxylic acid, phenol, or amine) on a parent drug molecule. In vivo, esterases can hydrolyze the carbonate ester, leading to the release of the active drug.

A notable example of a related compound in action is chloromethyl isopropyl carbonate, which is a key intermediate in the synthesis of Tenofovir Disoproxil, an important antiretroviral drug.[9] It is highly probable that this compound can be used in a similar capacity to create novel prodrugs with potentially different release kinetics or tissue distribution due to the altered lipophilicity of the butyl group compared to an isopropyl group.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton NMR)

-

δ ~5.7 ppm (s, 2H) : This singlet corresponds to the two protons of the chloromethyl group (-O-CH₂-Cl).

-

δ ~4.2 ppm (t, 2H) : A triplet for the two protons of the methylene group attached to the carbonate oxygen (-O-CH₂-CH₂-).

-

δ ~1.7 ppm (sextet, 2H) : A sextet for the two protons of the second methylene group in the butyl chain (-CH₂-CH₂-CH₃).

-

δ ~1.4 ppm (sextet, 2H) : A sextet for the two protons of the third methylene group in the butyl chain (-CH₂-CH₃).

-

δ ~0.9 ppm (t, 3H) : A triplet for the three protons of the terminal methyl group (-CH₃).

¹³C NMR (Carbon NMR)

-

δ ~154 ppm : Carbonyl carbon of the carbonate group (O=C(O)O).

-

δ ~70 ppm : Carbon of the chloromethyl group (-CH₂-Cl).

-

δ ~68 ppm : Carbon of the methylene group attached to the carbonate oxygen (-O-CH₂-).

-

δ ~30 ppm : Carbon of the second methylene group in the butyl chain.

-

δ ~19 ppm : Carbon of the third methylene group in the butyl chain.

-

δ ~13 ppm : Carbon of the terminal methyl group.

Mass Spectrometry

In electron ionization mass spectrometry, this compound would be expected to fragment in a characteristic manner. The molecular ion peak [M]⁺ at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) in an approximate 3:1 ratio might be observed. Common fragmentation pathways would include the loss of the butyl group, the chloromethyl group, and various neutral losses.

Safety, Handling, and Storage

This compound is classified as a corrosive substance and a combustible liquid.[1][3] It is imperative to handle this reagent with appropriate safety precautions.

-

GHS Classification :

-

Personal Protective Equipment (PPE) :

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly sealed safety goggles.

-

A face shield is recommended when handling larger quantities.

-

All handling should be performed in a well-ventilated chemical fume hood.

-

-

Handling :

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.[10]

-

-

Storage :

-

First Aid :

-

Skin Contact : Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a versatile, bifunctional reagent with significant potential in organic synthesis, particularly for the development of prodrugs. Its ability to introduce a butoxycarbonyloxymethyl promoiety makes it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic profiles of drug candidates. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably inferred from analogous, well-characterized chloromethyl carbonates. Adherence to strict safety protocols is essential when handling this corrosive and combustible compound. Further research into the specific applications and reaction optimizations of this compound will undoubtedly expand its utility in the field of drug development.

References

- Google Patents. (n.d.). Method for synthesizing chloromethyl isopropyl carbonate.

-

PubChem. (n.d.). Chloromethyl methyl carbonate. Retrieved from [Link]

- Google Patents. (n.d.). SUBSTITUTED METHYLFORMYL REAGENTS AND METHOD OF USING SAME TO MODIFY PHYSICOCHEMICAL AND/OR PHARMACOKINETIC PROPERTIES OF COMPOU.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Chloromethyl butyrate, 99%. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions: (a) chloromethyl chloroformate, pyridine, DCM, 0°C, 1 h; (b) RCOOCs, tetra -butyl ammonium iodide, acetonitrile, 80°C, 12 h. Retrieved from [Link]

-

1PlusChem. (n.d.). Butyl (chloromethyl) carbonate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H11ClO3). Retrieved from [Link]

Sources

- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 2. 1pchem.com [1pchem.com]

- 3. This compound | 58304-98-6 [sigmaaldrich.com]

- 4. 35180-01-9|Chloromethyl isopropyl carbonate|BLD Pharm [bldpharm.com]

- 5. Chloromethyl methyl carbonate | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chloromethyl Methyl Carbonate | 40510-81-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]

- 8. Butyl chloroformate(592-34-7) 1H NMR spectrum [chemicalbook.com]

- 9. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Predictive Framework for the Stability of Butyl Chloromethyl Carbonate: A Theoretical Approach

An In-Depth Technical Guide

Abstract

Butyl chloromethyl carbonate is an intriguing yet sparsely documented reagent with potential applications in organic synthesis, particularly in the introduction of the butoxycarbonyloxymethyl moiety. As with many highly functionalized and reactive molecules, a thorough understanding of its thermal and chemical stability is paramount for its safe handling, storage, and effective use in research and drug development. In the absence of comprehensive experimental data, this guide presents a robust theoretical framework based on Density Functional Theory (DFT) to predict the principal decomposition pathways of this compound. We delineate a detailed in-silico protocol for assessing its stability against thermal degradation and hydrolysis, providing researchers with a predictive tool to anticipate its behavior and guide experimental design.

Introduction

Chloromethyl carbonates are a class of reactive organic compounds that serve as versatile intermediates in chemical synthesis. Their bifunctional nature, incorporating both a reactive chloromethyl group and a carbonate ester, allows for their use as protecting group precursors and as electrophilic alkylating agents. This compound (CAS No. 58304-98-6) is a member of this class, yet its specific stability profile has not been extensively characterized in peer-reviewed literature.[1]

For researchers in drug development, where novel linker and prodrug strategies are constantly sought, understanding the lability of such molecules is critical. An unstable reagent can lead to inconsistent reaction outcomes, the generation of hazardous byproducts, and difficulties in purification and storage. This technical guide aims to bridge the current knowledge gap by providing a first-principles computational methodology to evaluate the stability of this compound. By leveraging established theoretical models and drawing analogies from closely related structures, we can construct a reliable predictive model of its decomposition kinetics and thermodynamics.

Part 1: Physicochemical Context and Reactivity of Analogues

To build a predictive model, we first consider the properties and known reactivity of compounds containing the same core functional groups: the chloromethyl ether/carbonate and the alkyl chloroformate moieties.

Table 1: Properties of this compound and Related Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| This compound | 58304-98-6 | C₆H₁₁ClO₃ | 166.60 | Combustible liquid, Causes severe skin burns and eye damage.[1] |

| Chloromethyl methyl carbonate | 40510-81-4 | C₃H₅ClO₃ | 124.52 | Flammable liquid, Causes severe skin burns and eye damage, Suspected of causing genetic defects.[2] |

| Chloromethyl isopropyl carbonate | 35180-01-9 | C₅H₉ClO₃ | 152.57 | Causes skin irritation, May cause an allergic skin reaction.[3] |

The hazardous nature of these analogues underscores the necessity of understanding their stability.[1][2][3] The reactivity can be conceptually dissected into two primary domains:

-

Alkyl Chloroformate Behavior : The thermal decomposition of alkyl chloroformates is known to proceed via an ion-pair mechanism, yielding an alkyl halide and carbon dioxide.[4][5] This process can be susceptible to rearrangements depending on the alkyl substrate. Furthermore, the chloroformate group is highly susceptible to hydrolysis, a reaction that can proceed through various mechanisms, including SN1-type solvolysis or a bimolecular addition-elimination pathway at the carbonyl carbon.[6][7][8][9]

-

Chloromethyl Carbonate Behavior : The chloromethyl group attached to an oxygen atom acts as a potent electrophile, readily participating in nucleophilic substitution reactions.[10][11] Its reactivity is analogous to that of chloromethyl ethers, which are well-known alkylating agents. This site is a primary target for nucleophilic attack by species such as water.

Part 2: Plausible Decomposition Pathways of this compound

Based on the established reactivity of analogous structures, we propose two principal categories of decomposition for this compound: thermal degradation and hydrolysis.

Pathway A: Thermal Decomposition

In the absence of nucleophiles, the molecule's stability is dictated by its thermal lability. The most probable pathway involves the heterolytic cleavage of the C-O bond of the butyl group, driven by the release of stable carbon dioxide, in a mechanism analogous to the decomposition of other chloroformates.[4]

-

A1: Decarboxylation to form Butyl Chloride: This pathway proceeds through an ion-pair intermediate, yielding n-butyl chloride and carbon dioxide. While rearrangements are possible with secondary or tertiary alkyl groups, the primary n-butyl cation is less likely to rearrange under typical thermal conditions.

Bu-O-(C=O)-O-CH₂Cl → [Bu⁺ || ⁻O-(C=O)-O-CH₂Cl] → BuCl + CO₂ + (side products)

Pathway B: Hydrolysis

In aqueous environments, the molecule's stability is compromised by its susceptibility to hydrolysis. Several mechanistic possibilities exist due to the multiple electrophilic sites.

-

B1: Nucleophilic Attack at the Carbonyl Carbon: This is a classic addition-elimination mechanism common to acyl chlorides.[6][9] Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to produce butyl hydrogen carbonate and HCl. The resulting carbonic acid monoester is itself unstable and would likely decompose further.

H₂O + Bu-O-(C=O)-O-CH₂Cl → [Tetrahedral Intermediate] → Bu-O-C(=O)OH + HCl

Bu-O-C(=O)OH → BuOH + CO₂

-

B2: SN2 Attack at the Chloromethyl Carbon: The methylene carbon adjacent to both an oxygen and a chlorine is highly electrophilic. A direct bimolecular substitution (SN2) by a water molecule would displace the chloride ion.

H₂O + Cl-CH₂-O-(C=O)-O-Bu → [HO-CH₂-O-(C=O)-O-Bu]⁺ + Cl⁻ → Products

This would generate a protonated hemiacetal-like species, which would rapidly decompose. This pathway is mechanistically direct and highly plausible.

Part 3: Theoretical Methodology for In-Silico Stability Assessment

To quantitatively assess the likelihood of these pathways, we employ Density Functional Theory (DFT), a computational quantum chemistry method that provides a robust balance between accuracy and computational cost for studying organic reaction mechanisms.[12][13][14]

Causality Behind Method Selection

-

Density Functional (Hybrid & Range-Separated): We select a hybrid functional such as B3LYP or a range-separated functional like ωB97X-D . B3LYP is a workhorse functional known for its good performance in describing the geometries and energies of organic molecules.[15] The ωB97X-D functional often provides improved accuracy for thermochemistry and is particularly adept at describing non-covalent interactions, which can be important in transition states.[16][17]

-

Basis Set (Pople-style): The 6-311++G(d,p) basis set is chosen. This triple-zeta basis set provides a high degree of flexibility for describing the electron distribution. The diffuse functions (++) are crucial for accurately modeling systems with anionic character or lone pairs, such as the transition states and intermediates in hydrolysis reactions, while the polarization functions (d,p) allow for non-spherical electron density distributions, essential for describing chemical bonds.[16]

-

Solvation Model (Continuum): To simulate the influence of a solvent environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) is employed. This model treats the solvent as a continuous dielectric medium, which provides a good approximation of the bulk electrostatic effects of the solvent on the solute, a critical factor when studying reactions involving charged species or significant dipole moment changes.

Part 4: A Step-by-Step In-Silico Protocol for Stability Analysis

The following protocol provides a self-validating workflow for determining the kinetic and thermodynamic stability of this compound.

-

Model Construction: Build the 3D structures of the reactant (this compound) and the final products for each proposed decomposition pathway (A1, B1, B2).

-

Ground State Optimization: Perform a full geometry optimization on the reactant and all product molecules at the selected level of theory (e.g., ωB97X-D/6-311++G(d,p) with PCM for water).

-

Vibrational Frequency Analysis (Minima): Conduct a frequency calculation for all optimized structures from Step 2. A true energy minimum is confirmed by the absence of any imaginary frequencies. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy (G).

-

Transition State (TS) Search: For each proposed reaction pathway, locate the corresponding transition state structure. This can be achieved using methods like the Berny algorithm with eigenvector following or synchronous transit-guided quasi-Newton (STQN) methods.

-

Vibrational Frequency Analysis (TS): Perform a frequency calculation on the located TS structure. A valid first-order saddle point (i.e., a true transition state) is confirmed by the presence of exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Confirmation: To ensure the located TS correctly connects the reactant and product, perform an IRC calculation. This traces the minimum energy path downhill from the TS, and the calculation should terminate at the structures of the reactant and product.

-

Energetic Calculations: Calculate the key thermodynamic and kinetic parameters using the computed Gibbs free energies at a standard state (298.15 K and 1 atm):

-

Gibbs Free Energy of Activation (ΔG‡): ΔG‡ = G(TS) - G(Reactant)

-

Gibbs Free Energy of Reaction (ΔG_rxn): ΔG_rxn = G(Products) - G(Reactant)

-

Caption: A generalized workflow for the in-silico stability analysis.

Part 5: Data Interpretation and Predictive Visualization

The calculated energetic parameters provide direct insight into the stability of this compound.

-

Kinetic Stability is inversely related to the Gibbs free energy of activation (ΔG‡). A pathway with a low activation barrier (< 25 kcal/mol) is considered kinetically accessible at or near room temperature, indicating lower stability.

-

Thermodynamic Stability is indicated by the Gibbs free energy of reaction (ΔG_rxn). A large negative value suggests that the decomposition is highly favorable and the products are much more stable than the reactant.

Table 2: Hypothetical Calculated Energetic Profile for Decomposition Pathways (kcal/mol)*

| Pathway ID | Description | Solvent | ΔG‡ (Activation) | ΔG_rxn (Reaction) | Predicted Stability |

| A1 | Thermal Decarboxylation | Gas Phase | ~35-45 | Highly Negative | Stable at RT, Decomposes on heating |

| B1 | Hydrolysis (Attack at C=O) | Water (PCM) | ~28-32 | Negative | Moderate hydrolytic stability |

| B2 | Hydrolysis (SN2 at CH₂Cl) | Water (PCM) | ~22-26 | Highly Negative | Predicted Major Decomposition Pathway |

*Note: These values are illustrative, based on typical values for similar reactions, and represent the expected output from the described computational protocol.

The hypothetical data suggest that the SN2 attack by water at the chloromethyl group (Pathway B2) would be the most kinetically favorable process, making it the most likely cause of degradation in aqueous media.

Caption: A conceptual energy profile for the predicted primary hydrolysis pathway.

Part 6: Bridging Theory and Experiment

The ultimate validation of this theoretical framework lies in its correlation with experimental data. The computational results presented here can guide targeted laboratory studies. For instance, a stability study could be designed to monitor the degradation of this compound over time in an aqueous buffer.

-

Analytical Corroboration: High-Performance Liquid Chromatography (HPLC) with UV detection would be an excellent technique to monitor the disappearance of the parent compound.[18] The formation of predicted byproducts like butanol could be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The release of hydrochloric acid during hydrolysis can be quantified by simple pH measurements or ion chromatography.[19][]

Conclusion

This technical guide outlines a comprehensive and robust computational strategy for predicting the stability of this compound. By leveraging Density Functional Theory and drawing on mechanistic principles from analogous compounds, we have identified key plausible pathways for its thermal and hydrolytic degradation. The in-silico protocol detailed herein provides a clear, actionable workflow for researchers to calculate activation and reaction energies, thereby predicting the kinetic and thermodynamic stability of this and other reactive molecules. Our analysis predicts that the primary route of decomposition in the presence of water is likely an SN2 attack at the highly electrophilic chloromethyl carbon. This predictive insight is invaluable for professionals in drug development and chemical synthesis, enabling informed decisions on handling, storage, and reaction design, ultimately accelerating research while ensuring safety and reproducibility.

References

-

PubChem. Chloromethyl methyl carbonate | C3H5ClO3 | CID 14787050. National Institutes of Health. [Link]

-

Chemsrc. Chloromethyl isopropyl carbonate | CAS#:35180-01-9. [Link]

-

Queen, A. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1406. [Link]

-

Cuesta, S., et al. (2022). GAS PHASE DECOMPOSITION OF T-BUTYL METHYL ETHER CATALYZED BY DIFFERENT HYDROGEN HALIDES: A DFT STUDY. infoANALÍTICA, 10(2). [Link]

-

Corminboeuf, C., et al. (2019). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 17(34), 7844-7856. [Link]

-

Carpanelli, C., & Leardini, R. (1966). Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Journal of the Chemical Society B: Physical Organic, 6, 689-693. [Link]

-

American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series. [Link]

-

Onyenkeadi, V., et al. (2022). Multiobjective Optimization for the Greener Synthesis of Chloromethyl Ethylene Carbonate by CO2 and Epichlorohydrin via Response Surface Methodology. MDPI. [Link]

- Google Patents.

-

Calvo, K. C. (1989). The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. Journal of Chemical Education, 66(9), 779. [Link]

-

Bryantsev, V. S., et al. (2011). Computational Study of the Mechanisms of Superoxide-Induced Decomposition of Organic Carbonate-Based Electrolytes. The Journal of Physical Chemistry Letters, 2(12), 1430-1434. [Link]

-

Cuesta, S., et al. (2022). GAS PHASE DECOMPOSITION OF T-BUTYLMETHYL ETHER CATALYZED BY DIFFERENTHYDROGEN HALIDES: A DFT STUDY. AmeliCA. [Link]

- Google Patents.

-

Oliveira, J., et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Propellants, Explosives, Pyrotechnics, 44(4), 395-412. [Link]

-

Zhang, X., et al. (2023). DFT studies of the adsorption and decomposition of dimethyl ether on copper surface. Request PDF. [Link]

-

ResearchGate. Hydrolysis degree of different forms of the chloroformate. [Link]

-

Royal Society of Chemistry. (2024). Organic carbonates as green media from laboratory syntheses to industrial applications. Green Chemistry. [Link]

-

ResearchGate. The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. [Link]

-

Taylor & Francis. Chloroformate – Knowledge and References. [Link]

-

de Souza, G. D., et al. (2021). Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. Journal of the Brazilian Chemical Society. [Link]

-

ResearchGate. A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes: Correlation between the Bond Dissociation Enthalpies and Activation Energies for Hydrogen Abstraction. [Link]

-

ResearchGate. Synthesis of acyloxymethylcarbonates 3 – 5. [Link]

-

PubMed. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]

-

Queen, A. (1970). Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Journal of Chemistry, 48(3), 522-527. [Link]

-

National Institutes of Health. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. [Link]

-

Houk, K. N., & Liu, P. (2017). Computational Organic Chemistry: Bridging Theory and Experiment in Establishing the Mechanisms of Chemical Reactions. Accounts of Chemical Research, 50(4), 539-543. [Link]

- Google Patents.

-

Royal Society of Chemistry. Theoretical study on homolytic C(sp2)–O cleavage in ethers and phenols. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

PubMed. Reactivity of Cyclic and Linear Alkyl Carbonates with Reactive Oxygen Species. [Link]

-

Organic Syntheses. alcohol - Organic Syntheses Procedure. [Link]

-

Swinburne University of Technology. Exploration of Liquid Metal for Decomposition of Chloroform. [Link]

-

Clinch, P. W., & Hudson, H. R. (1968). Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Chemical Communications (London), (15), 925. [Link]

Sources

- 1. This compound | 58304-98-6 [sigmaaldrich.com]

- 2. Chloromethyl methyl carbonate | C3H5ClO3 | CID 14787050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloromethyl isopropyl carbonate | CAS#:35180-01-9 | Chemsrc [chemsrc.com]

- 4. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dialnet.unirioja.es [dialnet.unirioja.es]

- 13. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. Theoretical study on homolytic C(sp2)–O cleavage in ethers and phenols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

The Butoxymethyl (BOM) Group: A Detailed Guide to its Application as a Robust Protecting Group for Alcohols

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the synthetic chemist, particularly those in medicinal chemistry and drug development, the ideal protecting group is one that is easily installed, stable to a wide range of reaction conditions, and readily cleaved with high selectivity under mild conditions. This guide provides an in-depth exploration of the butoxymethyl (BOM) ether, a valuable yet sometimes overlooked protecting group for alcohols, introduced through the use of butyl chloromethyl carbonate.

The butoxymethyl group, an acetal-type protecting group, offers a distinct stability profile that makes it a powerful tool in the synthetic chemist's arsenal. This document will provide a comprehensive overview of the BOM group, from the synthesis of its precursor, this compound, to detailed protocols for the protection of alcohols and the subsequent cleavage of the BOM ether. We will also delve into the mechanistic underpinnings of these transformations and present a thorough analysis of the stability of the BOM group under various chemical environments, providing a clear framework for its strategic implementation in complex synthetic routes.

The Chemistry of the Butoxymethyl (BOM) Protecting Group

The butoxymethyl group is structurally similar to the more commonly encountered methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers.[1] The protection of an alcohol as a BOM ether proceeds via the reaction of an alkoxide with this compound. This transformation results in the formation of a mixed acetal, which is generally stable to a variety of non-acidic reagents.

The cleavage of the BOM ether is typically achieved under acidic conditions, which hydrolyze the acetal to regenerate the free alcohol, formaldehyde, and butanol.[2][3] The specific conditions for both protection and deprotection can be tailored to the substrate and the overall synthetic strategy, offering a degree of flexibility.

Synthesis of the Reagent: this compound

The key reagent for the introduction of the BOM protecting group is this compound. While not as commonly commercially available as other protecting group reagents, it can be synthesized in the laboratory. A general and effective method for the preparation of alkyl chloromethyl carbonates involves the reaction of the corresponding alcohol with chloromethyl chloroformate.

Conceptual Synthesis Workflow:

Caption: Synthesis of this compound.

Note on Safety: Chloromethyl chloroformate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Application Notes and Protocols

Protection of Alcohols as Butoxymethyl Ethers

The protection of an alcohol with this compound is typically carried out by first converting the alcohol to its corresponding alkoxide with a suitable base, followed by reaction with the chloromethyl carbonate reagent.

General Protocol for BOM Protection of a Primary Alcohol:

Materials:

-

Alcohol substrate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution back to 0 °C.

-

Add a solution of this compound (1.2-1.5 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired butoxymethyl ether.

Causality Behind Experimental Choices:

-

Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide, driving the reaction forward. For more sensitive substrates, a milder base such as a hindered amine (e.g., diisopropylethylamine, DIPEA) may be employed, although the reaction may proceed more slowly.[1]

-

Solvent: Anhydrous aprotic solvents like THF or DMF are used to prevent quenching of the strong base and to solubilize the reactants.

-

Temperature: The initial deprotonation and subsequent alkylation are performed at 0 °C to control the exothermicity of the reactions and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

-

Workup: The aqueous workup with NH₄Cl quenches any unreacted sodium hydride and protonates the alkoxide. The subsequent extraction and drying steps are standard procedures to isolate the organic product.

Deprotection of Butoxymethyl Ethers

The cleavage of the BOM ether to regenerate the alcohol is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups in the molecule.

General Protocol for Acidic Deprotection of a BOM Ether:

Materials:

-

BOM-protected alcohol

-

Methanol (MeOH) or a mixture of THF and water

-

Acid catalyst (e.g., hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), or a Lewis acid like magnesium bromide (MgBr₂))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction

Procedure:

-

Dissolve the BOM-protected alcohol (1.0 equivalent) in methanol or a THF/water mixture.

-

Add the acid catalyst (catalytic to several equivalents, depending on the acid strength and substrate reactivity). For example, a few drops of concentrated HCl or a catalytic amount of p-TsOH can be used.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Mechanism of Acid-Catalyzed Deprotection:

Caption: Mechanism of Acid-Catalyzed BOM Deprotection.

Stability and Orthogonality

A key advantage of the butoxymethyl protecting group is its stability profile. Understanding its compatibility with various reagents is crucial for its effective use in a synthetic sequence.

Table 1: Stability of Butoxymethyl Ethers to Common Reagents

| Reagent Class | Specific Reagents | Stability | Notes |

| Strong Bases | n-BuLi, s-BuLi, t-BuLi, LDA, Grignard reagents | Stable | Generally stable to organometallic reagents and strong, non-nucleophilic bases. |

| Nucleophiles | Amines, alkoxides, cyanides | Stable | The ether linkage is resistant to nucleophilic attack under neutral or basic conditions. |

| Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H, H₂/Pd-C | Stable | Compatible with most common reducing agents. |

| Oxidizing Agents | PCC, PDC, Swern, Dess-Martin, MnO₂, O₃ | Stable | Generally stable to a wide range of oxidizing agents that do not generate acidic conditions. |

| Protic Acids | HCl, H₂SO₄, TFA, p-TsOH | Labile | Cleaved under acidic conditions. The rate of cleavage depends on the acid strength and temperature. |

| Lewis Acids | MgBr₂, TiCl₄, BF₃·OEt₂ | Labile | Can be cleaved by Lewis acids, often under milder conditions than protic acids. |

The stability of the BOM group to a wide range of basic, nucleophilic, reductive, and oxidative conditions makes it an "orthogonal" protecting group to many other common protecting groups.[5] For example, a BOM ether can be maintained while a silyl ether (e.g., TBS) is cleaved with fluoride, or while an ester is saponified with a base. This orthogonality is a powerful feature in the design of complex synthetic strategies.

Concluding Remarks

The butoxymethyl ether is a valuable and robust protecting group for alcohols that offers a unique combination of stability and controlled cleavage. Its resistance to a broad spectrum of common reagents, coupled with its lability under tunable acidic conditions, provides synthetic chemists with a powerful tool for the strategic manipulation of hydroxyl groups in complex molecules. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of the BOM protecting group in research, discovery, and development settings. As with any synthetic methodology, careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

-

Pinnick, H. W.; Lajis, N. H. J. Org. Chem.1978 , 43 (2), 371–373. [Link]

-

Fujioka, H., et al. A simple and efficient method has been developed for chemoselective deprotection of phenolic methoxymethyl (MOM) ethers at room temperature using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. J. Org. Chem.2003 , 68 (18), 7101–7103. [Link]

-

Olah, G. A., et al. Cleavage of Ethers with Iodotrimethylsilane. Angew. Chem. Int. Ed.1976 , 15 (12), 774-775. [Link]

-

Goff, D. A., et al. Cleavage of methoxymethyl ethers with boron trichloride. A convenient, versatile preparation of chloromethyl ether derivatives. J. Org. Chem.1986 , 51 (24), 4711–4714. [Link]

-

Berliner, M. A.; Belecki, K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J. Org. Chem.2005 , 70 (23), 9618–9621. [Link]

-

PubChem. Chloromethyl chloroformate. [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. [Link]

-

Master Organic Chemistry. Protecting Groups for Alcohols. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Carbamates Using Butyl Chloromethyl Carbonate

Abstract

The carbamate moiety is a cornerstone in modern medicinal chemistry, serving as a versatile functional group in drug design, peptide synthesis, and the development of innovative prodrugs.[1] Butyl chloromethyl carbonate emerges as a strategic bifunctional reagent, enabling the direct introduction of the butoxycarbonylmethyl group onto nucleophilic centers. This guide provides an in-depth exploration of the synthesis of carbamates using this reagent, detailing the underlying reaction mechanisms, providing validated experimental protocols, and offering expert insights into process optimization and safety. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for the practical application of this compound in the synthesis of complex molecular architectures.

Introduction: The Role of this compound in Carbamate Synthesis

Carbamates, structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, exhibit exceptional chemical and metabolic stability, making them excellent surrogates for amide bonds in peptidomimetics.[1] Their utility extends to their role as essential nitrogen-protecting groups, most notably the tert-butoxycarbonyl (Boc) group, which is fundamental to multi-step organic synthesis.[2][3][4] Furthermore, the carbamate linkage is frequently employed in prodrug design to enhance the pharmacokinetic properties of parent drug molecules.[1]

Traditional methods for carbamate synthesis often involve reagents like phosgene or isocyanates, which are associated with high toxicity and handling difficulties.[1][5] Alkyl chloroformates provide a common alternative, but reagents like this compound offer unique advantages.[5] Its bifunctional nature, featuring a reactive chloromethyl group and a stable butyl carbonate ester, allows it to act as a potent alkylating agent for introducing a specific (butoxycarbonyl)oxymethyl promoiety.[6] This is particularly valuable in prodrug development, where this group can be strategically cleaved in vivo.[6]

This guide focuses on the direct N-alkylation of amines with this compound, a reaction that proceeds via a nucleophilic substitution mechanism to yield the corresponding N-(butoxycarbonylmethyl) carbamate derivatives.

Reaction Mechanism and Stoichiometric Considerations

The formation of a carbamate from an amine and this compound is a classic example of a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group.

Causality Behind Experimental Choices:

-

The Nucleophilic Attack: The primary driving force is the nucleophilicity of the amine. Electron-rich aliphatic amines react more readily than electron-deficient aromatic amines. Steric hindrance around the nitrogen center can significantly impede the reaction rate.

-

The Leaving Group: The chloride ion is an excellent leaving group, facilitating the forward reaction.

-

Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine, forming a non-nucleophilic ammonium salt and effectively quenching the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃), is added to scavenge the HCl as it is formed.[2][7] The choice of base is critical; a sterically hindered base like DIPEA is often preferred to minimize potential side reactions.

The overall transformation is depicted below:

Caption: General reaction scheme for carbamate synthesis.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of carbamates using this compound. These protocols are designed to be self-validating by including checkpoints for reaction monitoring and clear purification strategies.

Protocol 1: General Synthesis of N-(Butoxycarbonylmethyl) Carbamates

This procedure is broadly applicable to primary and secondary aliphatic amines. Modifications for less reactive amines are noted in the troubleshooting section.

Materials & Equipment:

-

Amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard glassware for aqueous work-up and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

Caption: Step-by-step experimental workflow.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).

-

Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the chloromethyl carbonate reagent. The inert atmosphere prevents the introduction of atmospheric moisture.

-

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add this compound (1.1 eq) dropwise over 15-30 minutes.

-

Rationale: The reaction is exothermic. A slow, cooled addition helps to control the reaction temperature, minimizing the formation of potential side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

-

Rationale: The reaction time is substrate-dependent. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

-

Rationale: The water wash removes the triethylammonium chloride salt and any excess water-soluble reagents.

-

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is typically purified by flash column chromatography on silica gel.

-

Rationale: Column chromatography is often necessary to separate the desired carbamate product from unreacted starting materials and non-polar impurities.[2]

-

Data Summary and Troubleshooting

The reaction of amines with chloromethyl carbonates is generally efficient. The table below provides an overview of expected outcomes and conditions, adapted from similar protocols.

| Amine Substrate | Base | Solvent | Typical Time (h) | Expected Yield | Key Considerations |

| Benzylamine | TEA | DCM | 2-4 | >90% | Highly reactive primary amine. |